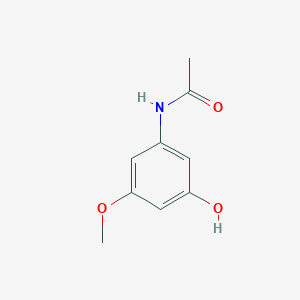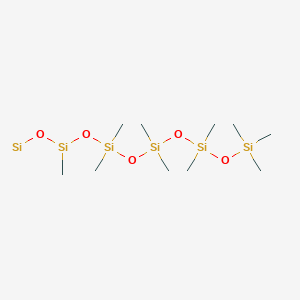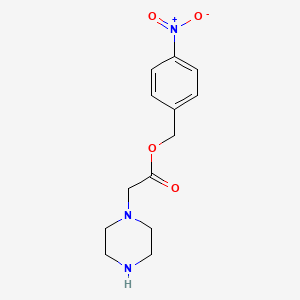![molecular formula C28H29N3 B14264509 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine CAS No. 151070-87-0](/img/structure/B14264509.png)
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a triphenylmethyl-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine typically involves multiple steps. One common approach is to start with the synthesis of 1-(Triphenylmethyl)imidazole, which can be achieved through the reaction of imidazole with triphenylmethyl chloride in the presence of a base such as sodium hydride . This intermediate is then reacted with piperidine under suitable conditions to form the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the piperidine moiety.
Substitution: The triphenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays.
Medicine: It has potential as a pharmacophore in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Triphenylmethyl)imidazole: Shares the triphenylmethyl-imidazole moiety but lacks the piperidine ring.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Another imidazole derivative with different substituents.
Uniqueness
4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine is unique due to the combination of the triphenylmethyl-imidazole moiety with the piperidine ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
| 151070-87-0 | |
Formule moléculaire |
C28H29N3 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
4-[(1-tritylimidazol-4-yl)methyl]piperidine |
InChI |
InChI=1S/C28H29N3/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)31-21-27(30-22-31)20-23-16-18-29-19-17-23/h1-15,21-23,29H,16-20H2 |
Clé InChI |
AWUVVCBUTVGFSW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)


![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)

